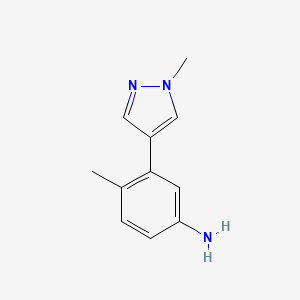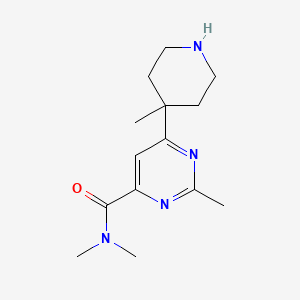
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
Descripción general
Descripción
“N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide” is a chemical compound with the molecular formula C13H22N4 and a molecular weight of 234.34 g/mol . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “this compound”, often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a heterocyclic compound, attached to a piperidine ring through a carboxamide group .Chemical Reactions Analysis
Pyrimidines, including “this compound”, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Aplicaciones Científicas De Investigación
Synthesis and Application in Imaging
- N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide and related compounds have been synthesized for potential use in Positron Emission Tomography (PET) imaging, particularly for imaging IRAK4 enzyme in neuroinflammation. The synthesis process involved multiple steps, yielding a compound with high radiochemical purity and significant specific activity (Wang et al., 2018).
Structure-Activity Relationship (SAR) Studies
- SAR studies on pyrimidine derivatives, including compounds structurally related to this compound, have been conducted to explore their potential as NF-kappaB and AP-1 gene expression inhibitors. These studies aimed to enhance the oral bioavailability and understand the critical structural components for biological activity (Palanki et al., 2000).
Analgesic Properties Optimization
- Methylation of the pyridine moiety in pyrido[1,2-a]pyrimidine nucleus, structurally akin to this compound, has been explored to enhance analgesic properties. This chemical modification led to increased biological activity in certain para-substituted derivatives, indicating potential for new analgesic drugs (Ukrainets et al., 2015).
Antimicrobial and Anticancer Applications
- Derivatives of pyrimidines, including compounds similar to this compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Studies have shown promising results against microbial strains and cancer cell lines, highlighting the potential of these compounds in medical applications (Verma et al., 2022).
Synthesis Techniques and Variations
- Various synthesis techniques and compound variations have been explored to create derivatives of pyrimidine compounds. These studies focus on the efficient synthesis and potential applications of these derivatives in different fields (Shaabani et al., 2009).
Direcciones Futuras
The future directions for “N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide” could involve further exploration of its potential applications in pharmaceutical testing . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .
Propiedades
IUPAC Name |
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-10-16-11(13(19)18(3)4)9-12(17-10)14(2)5-7-15-8-6-14/h9,15H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKNKWLJJZYTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2(CCNCC2)C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


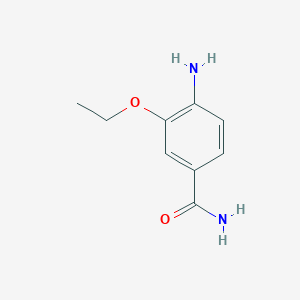
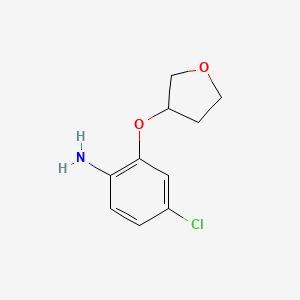


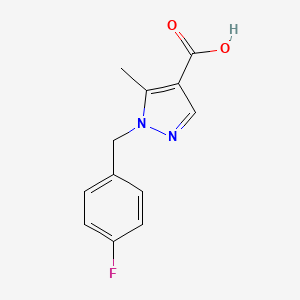
![Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1401127.png)
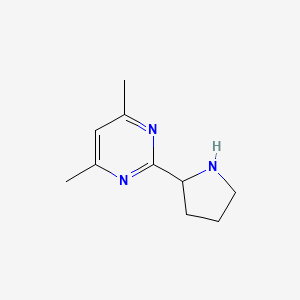
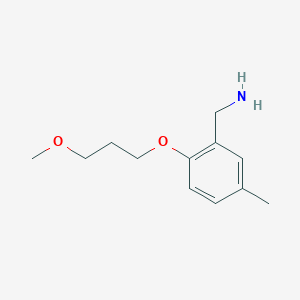
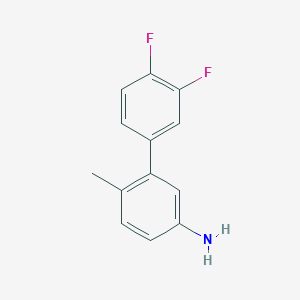
![N-[(3-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1401134.png)
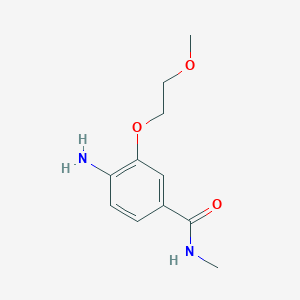

![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1401140.png)
